(11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
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Description
(11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C30H28ClN3O4 and its molecular weight is 530.02. The purity is usually 95%.
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Biological Activity
The compound (11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide (CAS Number: 892298-38-3) is a complex organic molecule with potential therapeutic applications. Its structure suggests various biological activities that warrant exploration. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C30H28ClN3O4
- Molecular Weight : 530.0 g/mol
The biological activity of this compound can be attributed to its structural components that may interact with various biological targets. The presence of the chlorophenyl and dimethoxyphenyl groups suggests potential interactions with neurotransmitter systems and enzyme inhibition pathways.
Biological Activities
Research indicates that compounds similar to the one exhibit a range of biological activities:
-
Anticancer Activity :
- Compounds with similar structures have shown promising results against various cancer cell lines. For instance, studies on related pyridoquinoline derivatives indicated significant cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 27.3 μM to 43.4 μM .
- Antimicrobial Effects :
- Enzyme Inhibition :
Case Study 1: Anticancer Activity
A study involving a series of pyridoquinoline derivatives highlighted the anticancer potential of compounds structurally related to this compound. The derivatives were tested against several cancer cell lines with results showing significant cytotoxic effects.
Compound | Cell Line | IC50 (μM) |
---|---|---|
47e | T47D | 43.4 |
47f | HCT-116 | 27.3 |
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of structurally similar compounds against a panel of bacterial strains. The results indicated varying degrees of effectiveness.
Compound | Bacterial Strain | Activity Level |
---|---|---|
Compound A | Salmonella typhi | Strong |
Compound B | Bacillus subtilis | Moderate |
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(2,4-dimethoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28ClN3O4/c1-36-22-10-11-25(26(17-22)37-2)33-30-24(29(35)32-21-8-3-7-20(31)16-21)15-19-14-18-6-4-12-34-13-5-9-23(27(18)34)28(19)38-30/h3,7-8,10-11,14-17H,4-6,9,12-13H2,1-2H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLHNCRGXLGRFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC(=CC=C6)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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